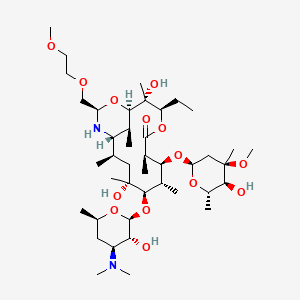![molecular formula C11H7KN2O3S2 B1670817 (S)-2-(6-羟基苯并[d]噻唑-2-基)-4,5-二氢噻唑-4-羧酸钾 CAS No. 115144-35-9](/img/structure/B1670817.png)
(S)-2-(6-羟基苯并[d]噻唑-2-基)-4,5-二氢噻唑-4-羧酸钾
描述
Chemiluminescent luciferase substrate. Water soluble derivative of D-Luciferin and analog of D-Luciferin sodium salt. Emits light on oxidative decarboxylation in the presence of ATP providing a bioluminescent signal for cellular ATP levels in vivo.
D-Luciferin is a chemiluminescent substrate of firefly luciferase. It produces light upon oxidative decarboxylation by luciferase in the presence of ATP. D-Luciferin can be employed to assay the expression of the luciferase gene linked to a promoter of interest. Alternatively, D-luciferin and luciferase can be used to assess ATP availability in cellular or biochemical assays.
D-Luciferin potassium is heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity. It requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm. The salt form of luciferin dissolves in water or other typical buffers.
科学研究应用
Bioluminescent Assays
D-Luciferin potassium salt is widely used in bioluminescent assays due to its role as a substrate in the ATP-dependent oxidation of luciferin by luciferase, which produces light. This reaction is employed as a reporter system in various organisms, including plants, bacteria, and mammalian cells. The chemiluminescent nature of this reaction makes it ideal for detecting low-level gene expression, as it is virtually background-free .
Gene Reporter Assays
In gene reporter assays , D-Luciferin potassium salt serves as a crucial component. These assays are used to study gene expression and regulation by linking the luciferase gene to a promoter of interest. When the promoter is activated, luciferase is expressed, and upon addition of D-Luciferin, bioluminescence can be measured, providing quantitative data on gene activity .
High-Throughput Screening
High-throughput screening: applications benefit from the use of D-Luciferin potassium salt in cell-based assays. It allows for rapid and efficient screening of large numbers of compounds or genetic sequences for their effects on cell viability, gene expression, or other biological functions .
ATP Quantification
D-Luciferin potassium salt is integral to ATP quantification assays , where it is used alongside firefly luciferase to measure ATP levels. This application is critical in assessing cellular energy status and has implications in various research fields, including metabolism and disease pathology .
Contamination Assays
In the biotechnology field, contamination assays utilize D-Luciferin potassium salt to detect the presence of unwanted biological entities. Its use in ATP assays can help identify microbial contamination by measuring ATP levels, which would be indicative of living cells .
G Protein-Coupled Receptor Research
D-Luciferin potassium salt has been studied as a partial agonist for G protein-coupled receptor-35 (GPR35) . This application opens up potential research avenues in pharmacology and biochemistry, where GPR35’s role in various physiological processes can be explored .
Stability and Purity Analysis
The stability and purity of D-Luciferin potassium salt are critical for its performance in assays. It is lyophilized as a monopotassium salt and purified by HPLC to remove competitive inhibitors like dehydroluciferin and L-Luciferin. However, it’s important to note that D-Luciferin can form dehydroluciferin under certain conditions like exposure to ultraviolet light or moisture .
作用机制
Target of Action
D-Luciferin potassium salt is a substrate for the enzyme Luciferase . Luciferase is an enzyme that is widely used throughout biotechnology, especially in in vivo imaging technology . The primary role of luciferase is to catalyze the oxidation of luciferin, producing bioluminescence .
Mode of Action
The mode of action of D-Luciferin involves its interaction with luciferase in the presence of ATP . This interaction results in the oxidation of luciferin, which emits light . When luciferin is in excess, the number of photons produced is positively correlated with the concentration of luciferase .
Biochemical Pathways
The biochemical pathway affected by D-Luciferin involves the ATP-dependent oxidation of luciferin by luciferase . This reaction produces light, and this system is employed as a reporter in various organisms, including plants, bacteria, and mammalian cells .
Pharmacokinetics
The pharmacokinetics of D-Luciferin potassium salt involves its solubility and distribution. D-Luciferin potassium salt is readily soluble in water , which aids in its distribution throughout the body. It is also sensitive to light, oxygen, and moisture .
Result of Action
The result of D-Luciferin’s action is the production of light. The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess . This light production is used to detect low-level gene expression and cellular ATP levels in vivo .
属性
IUPAC Name |
potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















